molecular formula C25H29FO2Si B012357 Silafluofen CAS No. 105024-66-6

Silafluofen

Cat. No.: B012357
CAS No.: 105024-66-6
M. Wt: 408.6 g/mol
InChI Key: HPYNBECUCCGGPA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Silafluofen is a fluorinated organosilicon pyrethroid insecticide . The primary targets of this compound are neuroaxonal sodium channels . These channels play a crucial role in the transmission of nerve impulses in insects, and their disruption leads to the paralysis and eventual death of the insect .

Mode of Action

This compound interacts with its targets, the neuroaxonal sodium channels, in a unique way. While most pyrethroids are considered contact poisons, this compound acts both as a contact and stomach poison . This means that it can kill insects both by direct contact and when ingested, providing a dual mode of action that enhances its insecticidal effectiveness .

Biochemical Pathways

It is known that pyrethroids, including this compound, disrupt normal neuronal function by modifying the gating kinetics of sodium channels . This leads to prolonged sodium influx, depolarization of the neuronal membrane, and subsequent disruption of normal nerve impulse transmission .

Pharmacokinetics

Like other pyrethroids, it is likely that this compound is absorbed and distributed throughout the insect’s body following ingestion or contact, metabolized (often by oxidative processes), and ultimately excreted .

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of normal neuronal function in insects. By modifying the gating kinetics of sodium channels, this compound causes prolonged sodium influx and depolarization of the neuronal membrane . This disrupts normal nerve impulse transmission, leading to paralysis and death of the insect .

Action Environment

This compound is chemically stable under sunlight, in soil, and under alkaline environments . This stability allows it to remain effective in various environmental conditions. Furthermore, its low fish toxicity makes it especially useful in environments close to water, where fish toxicity might be a concern with other pyrethroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silafluofen is synthesized by introducing a silicon atom into the pyrethroidal chemical structure. This modification enhances its stability and reduces its toxicity to non-target organisms . The synthesis involves the reaction of 4-ethoxyphenyl magnesium bromide with 3-(4-fluoro-3-phenoxyphenyl)propylchlorosilane under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a series of steps that ensure high yield and purity. The process typically involves the use of advanced chemical reactors and purification systems to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Silafluofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce simpler this compound derivatives .

Scientific Research Applications

Silafluofen has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the effects of silicon substitution in organic molecules.

    Biology: Investigated for its potential effects on insect physiology and behavior.

    Medicine: Explored for its low toxicity profile, making it a candidate for developing safer insecticides.

    Industry: Widely used in agriculture for pest control and as a wood preservative.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its low fish toxicity, chemical stability under sunlight and alkaline conditions, and high insecticidal activity. These properties make it a preferred choice for applications where environmental safety is a concern .

Properties

IUPAC Name

(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYNBECUCCGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057924
Record name Silafluofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105024-66-6
Record name Silafluofen
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silafluofen [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silafluofen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane
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Record name Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy
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Record name SILAFLUOFEN
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Synthesis routes and methods I

Procedure details

A small crystal of iodine was added to a mixture of 0.75 g (0.0024 mole) of 1-bromo-3-(4-fluoro-3-phenoxyphenyl)propane and 0.11 g (0.0045 mole) of magnesium powder in 1 ml of tetrahydrofuran. This mixture was heated in a water bath for about three hours. After heating, the clear solution was light grey-brown in color. The solution was cooled to 10° C., and 0.51 g (0.0022 mole) of chloro(4-ethoxyphenyl)dimethylsilane was added. This mixture was stirred for one-half hour and was then heated for an hour. Following dilution with diethyl ether, the reaction mixture was washed successively with 10% hydrochloric acid and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, leaving a colorless oil weighing 0.95 g as the residue. This oil was purified using a Chromatotron (eluant=ethyl acetate/hexane (2:98)), producing (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane as a colorless oil. The proton and 13C nmr spectra were consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

A few drops of a 30% solution of hexachloroplatinic acid in isopropanol are added twice at 22° C. to a mixture of 2.98 mol of 4-fluoro-3-phenoxyphenylallylbenzene (98.9% pure, 687 g) and 3.24 mol of 4-ethoxyphenyl(dimethyl)silane (595 g, 97.9% pure). After an induction phase of 11/2 hours, spontaneous heating to 130° C. takes place. After stirring is continued for a short period, 259 g of forerun are distilled off in a high vacuum of 0.4-0.15 mbar, followed by 1003 g of product (98.7% pure by GC). This corresponds to a yield of 81.4% of theory.
[Compound]
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4-fluoro-3-phenoxyphenylallylbenzene
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4-ethoxyphenyl(dimethyl)silane
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595 g
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Synthesis routes and methods III

Procedure details

A mixture of 456.2 g (1.30 mol) of (4-ethoxyphenyl)-(dimethyl)-(3-(3-chloro-4-fluorophenyl)propyl)silane, 232.2 g (2.00 mol) of sodium phenolate, 13 g of copper(I) chloride and 500 ml of tetraglyme was heated to 240°-255° C. for 1.5 h. After cooling the reaction mixture to 90° C., a larger part of the solvent was removed by distillation at 90°-140° C. internal temperature and 0.4 Torr (about 400 g). The crude product was then stirred at room temperature with 500 ml of 2N sodium hydroxide solution and extracted twice using 800 ml of hexane each time. The organic extracts were washed five times with 300 ml of water each time, dried over sodium sulfate and evaporated. The crude product thus obtained (486.1 g/92%) was distilled over a 50 cm split tube column. 233 g (44%) of (4-ethoxyphenyl)-(dimethyl)-(3-(4-fluoro-3-phenoxyphenyl)propyl)silane were obtained as a colorless oil of b.p.0.04 =208°-212° C., the purity of which was determined to be 95.2% by gas chromatography.
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456.2 g
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232.2 g
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copper(I) chloride
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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